Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

Hydrogen bonding Molecular recognition QSAR

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate (CAS 2755724-08-2) is a synthetic β-hydroxy ester characterized by a 2-bromo-6-chlorophenyl substitution pattern on the α-carbon of the propanoate backbone. With a molecular formula of C₁₁H₁₂BrClO₃ and a molecular weight of 307.57 g·mol⁻¹, it is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry programs.

Molecular Formula C11H12BrClO3
Molecular Weight 307.57 g/mol
Cat. No. B15330808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
Molecular FormulaC11H12BrClO3
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O
InChIInChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3
InChIKeyKAUMMKRHHPEIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate: Structural Identity and Core Physicochemical Benchmarks for Laboratory Procurement


Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate (CAS 2755724-08-2) is a synthetic β-hydroxy ester characterized by a 2-bromo-6-chlorophenyl substitution pattern on the α-carbon of the propanoate backbone . With a molecular formula of C₁₁H₁₂BrClO₃ and a molecular weight of 307.57 g·mol⁻¹, it is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry programs . The compound’s structural architecture—an electron-withdrawing di-ortho-halogenated phenyl ring coupled with a secondary alcohol and an ethyl ester—differentiates it from simpler 3-arylpropanoates lacking the β-hydroxy group .

Why Generic Substitution of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate Is Scientifically Invalid Without Comparative Data


Substituting Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate with closely related analogs—such as the non-hydroxylated propanoate, the free carboxylic acid, or alternative halogen regioisomers—introduces risks of divergent reactivity, pharmacokinetic behavior, and synthetic utility. The presence or absence of the β-hydroxy group alters hydrogen-bonding capacity, metabolic susceptibility, and the availability of a chiral handle for asymmetric synthesis . These differences, though subtle in structure, translate into quantifiable disparities in physicochemical parameters and downstream applicability that procurement decisions must account for.

Quantitative Differentiation Evidence for Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to the Non-Hydroxylated Propanoate Analog

The presence of the β-hydroxyl group in ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate introduces one hydrogen-bond donor (HBD) that is absent in ethyl 3-(2-bromo-6-chlorophenyl)propanoate (CAS 1261455-37-1). This functional difference has direct implications for target–ligand interactions, solubility, and solid-state packing .

Hydrogen bonding Molecular recognition QSAR

Increased Molecular Weight and Topological Polar Surface Area Versus the Non-Hydroxylated Analog

The β-hydroxylation in the target compound increases its molecular weight by 16 g·mol⁻¹ relative to ethyl 3-(2-bromo-6-chlorophenyl)propanoate and expands the topological polar surface area (tPSA) by approximately 20.2 Ų due to the additional hydroxyl oxygen . These changes are expected to reduce passive membrane permeability relative to the des-hydroxy analog, while improving aqueous solubility .

Physicochemical properties Drug-likeness Permeability

Chiral Center Endows Capacity for Enantioselective Synthesis Unavailable in the Des-Hydroxy Analog

The β-hydroxy group creates a stereogenic center at C-3, which is absent in the non-hydroxylated comparator. This chiral handle enables enzymatic kinetic resolution or asymmetric synthesis to yield enantiomerically enriched building blocks, a critical capability for producing single-enantiomer pharmaceuticals . The des-hydroxy analog lacks this stereochemical functionality entirely .

Asymmetric synthesis Chiral pool Enantiomeric purity

Ester Prodrug Advantage: Differentiated Bioavailability Strategy Relative to the Free Carboxylic Acid

The ethyl ester form offers a transient lipophilic mask for the carboxylic acid, facilitating passive membrane permeation. 3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid (CAS 2228159-81-5) is the corresponding free acid; its additional ionizable group (pKₐ ~4–5) compromises passive diffusion at physiological pH, whereas the ester is uncharged . Upon absorption, non-specific esterases hydrolyze the ethyl ester to release the active acid in vivo .

Prodrug design Oral bioavailability Membrane permeability

Class-Level Anti-Inflammatory Activity Supported by β-Hydroxy-β-Arylpropanoic Acid Pharmacophore

Compounds within the β-hydroxy-β-arylpropanoic acid class have demonstrated significant anti-inflammatory activity after oral administration, with select derivatives surpassing ibuprofen in preclinical models. While direct data for the target ethyl ester are absent, the free acid counterpart (liberated upon ester hydrolysis) shares the pharmacophoric scaffold of these active compounds . The 2-bromo-6-chloro substitution pattern mimics the halogenated aryl motif present in several non-steroidal anti-inflammatory drug (NSAID) analogs .

Anti-inflammatory NSAID COX inhibition

Divergent Synthetic Versatility of the β-Hydroxy Ester Scaffold Versus Non-Hydroxylated or Acid Counterparts

The β-hydroxy ester moiety of the target compound provides a dual-functionalized scaffold that can be orthogonally transformed into β-amino esters, β-azido esters, or β-lactones—transformations that are inaccessible from the non-hydroxylated analog (ethyl 3-(2-bromo-6-chlorophenyl)propanoate, CAS 1261455-37-1) . Relative to the free acid, the ester offers protection of the carboxyl group during further synthetic manipulations, while the hydroxyl group remains available for oxidation, alkylation, or elimination reactions .

Synthetic intermediate Functional group interconversion Medicinal chemistry

Optimal Research and Procurement Application Scenarios for Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Procurement of the racemic ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate enables subsequent enzymatic kinetic resolution or asymmetric transfer hydrogenation to yield enantiopure (R)- or (S)-3-aryl-3-hydroxypropanoate building blocks. These chiral intermediates are direct precursors to selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors, and statin-class HMG-CoA reductase inhibitors . The 2-bromo-6-chloro substitution pattern provides a synthetic handle for further cross-coupling diversification after the chiral center is established .

NSAID Prodrug Design and Anti-Inflammatory Lead Optimization

The β-hydroxy-β-arylpropanoic acid pharmacophore has demonstrated anti-inflammatory activity comparable to or exceeding ibuprofen in rodent models . Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate serves as an ester prodrug that, upon in vivo hydrolysis, releases the active 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid . The di-ortho-halogen substitution may enhance binding to COX-2 or mPGES-1, as suggested by docking studies on related halogenated β-arylpropanoic acids .

Diversity-Oriented Synthesis and Library Construction

Procurement of this dual-functionalized scaffold (ester + alcohol) enables rapid, parallel synthesis of diverse compound libraries through independent functionalization of each reactive site. The ester can be hydrolyzed or amidated, while the alcohol can be oxidized to the ketone, alkylated, or converted to an amine or azide . This synthetic versatility is absent in the des-hydroxy analog (ethyl 3-(2-bromo-6-chlorophenyl)propanoate), making the target compound the preferred building block for diversity-oriented synthesis campaigns .

Structure-Activity Relationship (SAR) Studies on Halogenated Aryl-Propanoate Scaffolds

The unique 2-bromo-6-chloro substitution pattern imparts distinct steric and electronic effects relative to the 2,4-dichloro or monohalogenated analogs. Researchers exploring halogen-bonding interactions or tuning metabolic stability via halogen blocking can use this compound to systematically probe the SAR of ortho,ortho'-dihalogenation . Comparative evaluation against the non-hydroxylated analog further isolates the contribution of the β-hydroxy group to target binding, solubility, and pharmacokinetics .

Quote Request

Request a Quote for Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.